2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide
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Overview
Description
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide typically involves multiple steps. One common method includes the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides, which can be obtained by reacting carboxylic acid hydrazides with aryl isothiocyanates . The cyclization process forms the triazole ring, which is then further functionalized to introduce the sulfanyl and pyridinylmethylidene groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinylmethylidene group can be reduced to form the corresponding amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the pyridinylmethylidene group would yield the corresponding amine.
Scientific Research Applications
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with triazole derivatives.
Agriculture: It can be used as a fungicide or pesticide due to its ability to inhibit the growth of various pathogens.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The sulfanyl and pyridinylmethylidene groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide
- **(±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
Uniqueness
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the pyridinylmethylidene group, in particular, differentiates it from other similar compounds and may contribute to its enhanced binding affinity and specificity in biological systems.
Properties
Molecular Formula |
C24H22N6OS |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C24H22N6OS/c1-17-5-9-20(10-6-17)23-28-29-24(30(23)21-11-7-18(2)8-12-21)32-16-22(31)27-26-15-19-4-3-13-25-14-19/h3-15H,16H2,1-2H3,(H,27,31)/b26-15+ |
InChI Key |
URHIMXPKMXSRTR-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C4=CN=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=CN=CC=C4 |
Origin of Product |
United States |
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